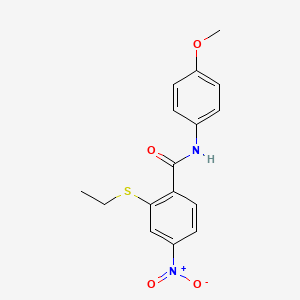![molecular formula C17H25N7O5 B11078309 N,N'-diacetyl-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide](/img/structure/B11078309.png)
N,N'-diacetyl-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a triazine ring and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-dimorpholino-1,3,5-triazine. This intermediate is then reacted with diacetylhydrazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in a dioxane/water mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Mechanism of Action
The mechanism of action of N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in cell wall synthesis, leading to antimicrobial effects. The triazine ring and morpholine groups play a crucial role in binding to these targets and disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diacetyl-1,4-phenylenediamine
- N,N’-Diacetyl-p-phenylenediamine
- N,N’- (1,4-Phenylene)bisacetamide
- Acetamide, N,N’-1,4-phenylenebis-
- p-Phenylenediacetamide
- Acetamide, N,N’-p-phenylenebis-
- 1,4-Bisacetamidobenzene
- 1,4-Diacetamidobenzene
- 4’-Acetamidoacetanilide
- NSC 401116
- N,N’- (p-phenylene)di (acetamide)
Uniqueness
N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE is unique due to its combination of a triazine ring and morpholine groups, which confer specific chemical properties and biological activities not found in the similar compounds listed above .
Properties
Molecular Formula |
C17H25N7O5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N',N'-diacetyl-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide |
InChI |
InChI=1S/C17H25N7O5/c1-12(25)23(13(2)26)24(14(3)27)17-19-15(21-4-8-28-9-5-21)18-16(20-17)22-6-10-29-11-7-22/h4-11H2,1-3H3 |
InChI Key |
LKGMLDRNJCAAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (5Z)-4-oxo-2-[(phenylcarbonyl)amino]-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11078226.png)
![4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B11078227.png)

![ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11078243.png)
![(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11078254.png)
![(2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11078266.png)
![4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078272.png)
![2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11078275.png)
![3,4-diamino-N,N'-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11078276.png)
![N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11078283.png)
![(5Z)-1-(furan-2-ylmethyl)-5-{[2-(methylsulfanyl)pyrimidin-5-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11078285.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11078289.png)
![N-(2,4-dimethylphenyl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11078294.png)

